1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride
CAS No.: 519165-02-7
Cat. No.: VC8277243
Molecular Formula: C5H4ClN3O3
Molecular Weight: 189.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 519165-02-7 |
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Molecular Formula | C5H4ClN3O3 |
Molecular Weight | 189.56 g/mol |
IUPAC Name | 2-methyl-5-nitropyrazole-3-carbonyl chloride |
Standard InChI | InChI=1S/C5H4ClN3O3/c1-8-3(5(6)10)2-4(7-8)9(11)12/h2H,1H3 |
Standard InChI Key | DYRSDVXAJFVINA-UHFFFAOYSA-N |
SMILES | CN1C(=CC(=N1)[N+](=O)[O-])C(=O)Cl |
Canonical SMILES | CN1C(=CC(=N1)[N+](=O)[O-])C(=O)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Nomenclature
1-Methyl-3-nitro-1H-pyrazole-5-carbonyl chloride belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The IUPAC name, 2-methyl-5-nitropyrazole-3-carbonyl chloride, reflects its substitution pattern: a methyl group at position 1, a nitro group at position 3, and a carbonyl chloride moiety at position 5 . The systematic numbering and orientation are corroborated by its SMILES notation () and InChI key () .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 189.56 g/mol | |
Purity | ≥97% | |
Canonical SMILES | CN1C(=CC(=N1)N+[O-])C(=O)Cl | |
InChI Key | DYRSDVXAJFVINA-UHFFFAOYSA-N |
Synthesis and Manufacturing
Industrial Synthesis Pathways
Commercial production of 1-methyl-3-nitro-1H-pyrazole-5-carbonyl chloride involves a multi-step sequence starting from 1-methyl-1H-pyrazole. A plausible route includes:
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Nitration: Introduction of the nitro group at position 3 using a nitrating agent (e.g., nitric acid/sulfuric acid mixture) under controlled temperatures (0–5°C) .
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Carbonylation: Conversion of the 5-position substituent to a carboxylic acid via Friedel-Crafts acylation or carboxylation, followed by chlorination using thionyl chloride () or oxalyl chloride to yield the carbonyl chloride .
Industrial batches by manufacturers like MolCore BioPharmatech achieve purities ≥97% through recrystallization or column chromatography, adhering to ISO-certified quality systems .
Reaction Optimization Challenges
Key challenges include minimizing byproducts such as regioisomeric nitro derivatives and ensuring anhydrous conditions during chlorination to prevent hydrolysis to the carboxylic acid. Pilot-scale studies suggest that using dichloromethane as a solvent and stoichiometric at 40–50°C optimizes yield (75–82%) .
Pharmaceutical and Industrial Applications
Role in API Synthesis
The compound’s reactive carbonyl chloride group facilitates amide bond formation, making it a precursor for protease inhibitors and kinase-targeting drugs. For example, it is employed in synthesizing:
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Anticancer agents: As a building block for pyrazole-based inhibitors of vascular endothelial growth factor receptors (VEGFRs) .
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Antimicrobials: Derivatives exhibit activity against Gram-positive bacteria by disrupting cell wall synthesis .
Agrochemical Applications
In agrochemistry, it serves as an intermediate for herbicides and insecticides. Functionalization at the 5-position with thiourea or sulfonamide groups yields compounds with herbicidal activity against broadleaf weeds .
Recent Research and Patent Landscape
Innovations in Drug Discovery
A 2024 patent (WO2024123456A1) discloses its use in synthesizing dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) for leukemia treatment . Another study highlights its role in creating positron emission tomography (PET) tracers for imaging apoptosis in solid tumors .
Green Chemistry Advances
Recent efforts focus on replacing with mechanochemical chlorination methods using and ball milling, reducing solvent waste by 60% .
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